1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine ring, connected to a propenone moiety
Preparation Methods
The synthesis of 1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with pyrrolidine in the presence of a base, followed by the addition of propenone under controlled conditions. Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)propan-1-one: Similar in structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
2-Acetylpyridine: Contains a pyridine ring with an acetyl group, differing in reactivity and applications.
3-Acetylpyridine: Another acetylated pyridine derivative with distinct properties and uses.
The uniqueness of this compound lies in its fused ring system and the presence of the propenone moiety, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(2-pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)14-9-5-7-11(14)10-6-3-4-8-13-10/h2-4,6,8,11H,1,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBKSBDBWBJMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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